2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate is a chemical compound with significant relevance in biochemical research and applications. It is classified under the category of phosphoric acid derivatives and is particularly noted for its role as a gluconeogenesis inhibitor in isolated hepatocytes. The compound's full chemical name reflects its structural components, which include an anhydro sugar alcohol and a phosphate group, coordinated with barium ions.
This compound is synthesized from D-mannitol, a sugar alcohol derived from various natural sources, including seaweed and certain fruits. The barium salt form enhances its solubility and stability, making it suitable for laboratory and industrial applications. The compound is commercially available from various suppliers, including Glentham Life Sciences and United States Biological, among others .
The synthesis of 2,5-Anhydro-D-mannitol-1-phosphate typically involves the phosphorylation of 2,5-anhydro-D-mannitol using phosphoric acid or its derivatives. The process may include the following steps:
The reaction conditions (temperature, pH, and concentration) are crucial for optimizing yield and purity. Typically, the reaction is conducted under mild acidic conditions to prevent degradation of the sugar alcohol .
The molecular structure of 2,5-Anhydro-D-mannitol-1-phosphate consists of a six-carbon sugar backbone with a phosphate group attached to the first carbon atom. The presence of barium ions stabilizes the structure by forming ionic bonds with the negatively charged phosphate group.
This formula indicates the presence of one barium ion (Ba²⁺), one phosphate group (PO₄³⁻), and six carbon atoms in the structure .
2,5-Anhydro-D-mannitol-1-phosphate can participate in various biochemical reactions due to its phosphate group:
The stability of this compound under different pH levels and temperatures is essential for its application in biochemical assays. Its reactivity can be influenced by factors such as ionic strength and the presence of other ions in solution .
The mechanism by which 2,5-Anhydro-D-mannitol-1-phosphate exerts its effects involves inhibition of gluconeogenesis in hepatocytes. This process occurs through:
Studies have demonstrated that treatment with this compound reduces glucose output from liver cells significantly, indicating its potential use in managing conditions like diabetes .
2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate has several applications in scientific research:
The systematic IUPAC name for this compound is barium(2+);[(2S,3R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate, reflecting its precise stereochemistry and ionic composition [5] . This nomenclature explicitly identifies the barium counterion (Ba²⁺), the furanose ring structure (oxolan), and the phosphorylation site at the C1 position of the anhydro-mannitol backbone. The stereochemical descriptors (2S,3R,5S) define the absolute configuration of the chiral centers, which is critical for its biological activity.
The compound exhibits multiple synonyms across scientific literature and commercial catalogs, primarily due to historical naming conventions and variations in salt designation:
Table 1: Synonymic Variations of 2,5-Anhydro-D-mannitol-1-phosphate Derivatives
Systematic Name | Alternative Representation | Source Context |
---|---|---|
2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate | 2,5-Anhydro-D-Mannitol-6-Phosphate, Barium Salt Hydrate | Biochemical applications [2] |
Barium(2+);[(2S,3R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate | 2,5-Anhydro-D-mannitol-1-phosphate barium salt | Commercial suppliers [3] [6] |
Hydrated barium salt of 2,5-anhydro-D-mannitol-1-phosphate | D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate) barium complex | Chemical databases [7] |
The interchangeable use of "1-phosphate" and "6-phosphate" designations arises from carbon numbering differences between open-chain (mannitol) and ring (furanose) representations. The free acid form is registered under CAS 52011-52-6, while the barium salt hydrate carries CAS 352000-02-3 [2] [7]. These identifiers are essential for precise chemical tracking across regulatory and research contexts.
The molecular formula and weight exhibit significant variability across sources due to inconsistencies in reporting hydration states and counterion accounting:
Table 2: Molecular Formula and Weight Variations Across Technical Sources
Reported Molecular Formula | Molecular Weight (g/mol) | Hydration State | Source Reference |
---|---|---|---|
C₆H₁₃BaO₉P | 379.45 | Anhydrous (implied) | PubChem [1] |
C₆H₁₅BaO₁₀P | 415.48 | Monohydrate | BOC Sciences [2] |
C₆H₁₁BaO₈P | 379.45 | Anhydrous | ChemicalBook [4] |
C₆H₁₁O₈P·Ba | 379.45 | Anhydrous | SCBT [3] |
C₆H₁₁BaO₈P | 379.45 | Anhydrous | Evitachem [6] |
C₆H₁₁O₈P·Ba·H₂O | 397.46 | Monohydrate | LGC Standards [5] |
The empirical formula discrepancy (C₆H₁₃BaO₉P vs. C₆H₁₁BaO₈P) stems from whether the protonation state of the phosphate group is included. The phosphate group (-PO₄) contributes H₂ when protonated but appears as PO₄²⁻ when complexed with Ba²⁺. The monohydrate formula (C₆H₁₅BaO₁₀P) adds H₂O to the system, explaining the higher hydrogen count [2] [5].
The molecular weight uncertainty (379.45–415.48 g/mol) directly reflects these compositional differences. The theoretical mass for the anhydrous barium salt (C₆H₁₁BaO₈P) calculates as 379.45 g/mol, while the monohydrate (C₆H₁₃BaO₉P·H₂O) would be approximately 397.46 g/mol [5]. The 415.48 g/mol value likely represents a dihydrate species or includes crystal water beyond stoichiometric hydration [2]. This variability necessitates careful attention to hydration specifications during experimental applications, particularly those requiring precise molar concentrations.
The compound features a furanose ring structure derived from D-mannitol through intramolecular dehydration between C2 and C5, generating a tetrahydrofuran scaffold with defined stereocenters at C2, C3, and C5. The IUPAC descriptor (2S,3R,5S) establishes the absolute configuration: C2 (S), C3 (R), and C5 (S) [5] . This configuration distinguishes it from epimers like 2,5-anhydro-D-glucitol derivatives, where stereochemistry at C3 would be inverted (S instead of R).
The barium counterion (Ba²⁺) neutralizes the dianionic phosphate group, forming an ionic pair that significantly impacts physical properties. The hydrated solid exhibits crystalline characteristics and decomposes above 250°C without melting [2] [4]. Hydration states vary with preparation methods and storage conditions:
The hydration state directly influences solubility, with the monohydrate showing slight water solubility (0.5–5 mg/mL) only upon heating or sonication [4] [6]. Storage at –20°C in desiccated conditions is universally recommended to preserve hydration stability and prevent barium phosphate dissociation [2] [5]. The stereospecific hydrogen bonding network between the hydroxyl groups (C3, C4), water molecules, and phosphate oxygen likely stabilizes the crystal lattice, explaining its decomposition rather than melting upon heating.
The 2,5-anhydro-D-mannitol-1-phosphate scaffold belongs to a broader class of anhydro sugar phosphates that serve as metabolic inhibitors. Its structural analogs differ primarily in stereochemistry and phosphorylation patterns, leading to distinct biochemical behaviors:
Table 3: Structural and Functional Comparison with Key Analogs
Structural Feature | 2,5-Anhydro-D-mannitol-1-phosphate | 2,5-Anhydro-D-glucitol-1-phosphate | 2,5-Anhydro-D-mannitol (unphosphorylated) |
---|---|---|---|
C3 Configuration | R (manno-configuration) | S (gluco-configuration) | R |
Phosphorylation Site | C1 (primary alcohol) | C1 (primary alcohol) | None |
Biological Target | Fructose-1,6-bisphosphatase; Pyruvate carboxylase | Hexokinase/Glucokinase | None (inactive) |
Gluconeogenesis Inhibition | Potent (IC₅₀ ~10⁻⁶ M in hepatocytes) | Weak | Absent |
Barium Salt Solubility | Slight in water (requires heating) | Moderate | High |
The critical stereochemical difference resides at C3: The mannitol-derived analog (C3 R) adopts a conformation where the C1 phosphate and C2-C3 diol mimic fructose-1,6-bisphosphate transition states, enabling potent inhibition of gluconeogenic enzymes like fructose-1,6-bisphosphatase [6]. In contrast, the glucitol-derived epimer (C3 S) exhibits altered hydrogen-bonding geometry that favors interactions with hexose kinases instead [6].
The phosphorylation at C1 is indispensable for activity, as the unphosphorylated analog (2,5-anhydro-D-mannitol) shows no inhibitory effects on gluconeogenesis [6]. The barium salt formulation enhances stability but reduces aqueous solubility compared to sodium or potassium salts. This analog specifically disrupts hepatic glucose production by competitive inhibition at fructose-1,6-bisphosphatase, shifting metabolism toward lactate production from dihydroxyacetone – an effect not observed in glucitol analogs [2] [6]. The metabolic specificity thus arises from the synergistic combination of manno-configured ring stereochemistry and C1 phosphorylation.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8